molecular formula C₃₇H₅₅NO₉S B1159532 Curcumin Sulfate Tetrabutylammonium Salt

Curcumin Sulfate Tetrabutylammonium Salt

Cat. No.: B1159532
M. Wt: 689.9
Attention: For research use only. Not for human or veterinary use.
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Description

Curcumin Sulfate Tetrabutylammonium Salt is a high-purity analytical standard provided as a useful research chemical for a range of applications . This compound is a salt form of curcumin sulfate, a primary metabolite of curcumin. Curcumin itself is a natural polyphenol derived from the rhizome of Curcuma longa (turmeric) and is known for its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-carcinogenic properties . After consumption, curcumin undergoes rapid first-pass metabolism in the intestine and liver, where it is conjugated into forms such as curcumin sulfate via O-conjugation . Therefore, this compound is critically valuable in pharmacokinetic and drug metabolism studies. Researchers use this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) to identify and quantify curcumin metabolites in biological samples, which is essential for understanding the bioavailability and disposition of curcumin in vivo . The mechanism of action for curcumin and its derivatives, including sulfate metabolites, involves modulating various signaling pathways and acting as a scavenger of oxygen species, such as hydroxyl radicals and superoxide anions . Some metabolites, like tetrahydrocurcumin, are known to retain anti-inflammatory and antioxidant properties, highlighting the importance of studying metabolites like curcumin sulfate to fully elucidate the therapeutic effects of curcumin supplementation . This product is intended for research and development purposes only, including use as an analytical standard and in the development of new pharmaceutical agents . It is strictly for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₃₇H₅₅NO₉S

Molecular Weight

689.9

Synonyms

(1E,6E)-1-(4-Hydroxy-3-methoxyphenyl)-7-[3-methoxy-4-(sulfooxy)phenyl]-1,6-heptadiene-3,5-dione Tetrabutylammonium Salt; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Curcumin Sulfate Tetrabutylammonium Salt

Strategies for Curcumin (B1669340) Sulfation and Reaction Optimization

The synthesis of curcumin sulfate (B86663), the anionic component of the target salt, involves the selective sulfation of one of the phenolic hydroxyl groups of curcumin. Curcumin possesses two such groups, making controlled monosulfation a key challenge. orgsyn.org In biological systems, this conversion is handled by sulfotransferase enzymes (SULTs). nih.gov For chemical synthesis, direct sulfation is required.

A general laboratory approach involves the reaction of curcumin with a suitable sulfating agent in an appropriate solvent. One described method suggests a one-pot synthesis where curcumin and sulfuric acid are added to a solution containing a tetrabutylammonium (B224687) salt, which is then heated. wikipedia.org This method directly yields the target compound, though it may present challenges in purification and control over the degree of sulfation.

More controlled strategies typically involve the use of sulfur trioxide complexes, such as the sulfur trioxide pyridine (B92270) complex (SO₃·py) or sulfur trioxide dimethylformamide (SO₃·DMF). These reagents are milder than concentrated sulfuric acid and can offer better selectivity for monosulfation, particularly at lower temperatures. The reaction is typically carried out in an aprotic polar solvent like pyridine or dimethylformamide (DMF).

Optimization of this reaction involves careful control over several parameters to maximize the yield of the desired monosulfated product while minimizing the formation of disulfated curcumin and other byproducts.

Key Reaction Parameters for Optimization:

Parameter Influence on Reaction Typical Conditions
Sulfating Agent Reactivity and selectivity. Milder agents like SO₃·py improve control. Sulfuric acid, Chlorosulfonic acid, Sulfur trioxide pyridine complex.
Molar Ratio Controls the degree of sulfation. A 1:1 ratio of curcumin to sulfating agent is theoretically ideal for monosulfation. 1:1 to 1:1.2 (Curcumin:Sulfating Agent)
Solvent Solubilizes reactants and influences reaction rate. Pyridine, Dimethylformamide (DMF), Dichloromethane.
Temperature Affects reaction rate and selectivity. Lower temperatures often favor monosubstitution. 0 °C to room temperature.

| Reaction Time | Duration required for completion; monitored by techniques like TLC or HPLC. | 2 to 24 hours. |

Following the reaction, the initial product is typically the pyridinium (B92312) or dimethylammonium salt of curcumin sulfate, which then proceeds to the counterion exchange step.

Counterion Exchange Procedures for Tetrabutylammonium Salt Formation

Once curcumin sulfate is synthesized, the original counterion (e.g., a proton from sulfuric acid or a cation from the reaction solvent like pyridinium) must be exchanged for the tetrabutylammonium (TBA) cation. wikipedia.org The TBA cation, [N(C₄H₉)₄]⁺, is a large, lipophilic quaternary ammonium (B1175870) cation that imparts unique solubility characteristics to the final salt, making it more soluble in organic solvents compared to inorganic salts. wikipedia.org

Two primary methods are applicable for this counterion exchange:

Salt Metathesis (Ion Exchange Reaction): This is the most common strategy. The curcumin sulfate salt (e.g., curcumin sulfate potassium salt) is dissolved in a suitable solvent, often a mixture of water and an organic solvent, and treated with a tetrabutylammonium salt like tetrabutylammonium bromide (TBABr) or tetrabutylammonium hydrogen sulfate (TBAHS). wikipedia.orgnih.gov The reaction relies on the precipitation of the inorganic byproduct (e.g., potassium bromide) or its removal through extraction, driving the equilibrium towards the formation of the desired Curcumin Sulfate Tetrabutylammonium Salt.

Acid-Base Neutralization: If the curcumin sulfate is isolated in its acidic form (curcumin sulfonic acid), it can be neutralized directly with tetrabutylammonium hydroxide (B78521) (TBAOH). wikipedia.org This reaction is a straightforward acid-base titration, typically performed in an alcoholic or aqueous-alcoholic medium. The endpoint can be monitored by pH measurement, and the final product is obtained after solvent evaporation.

The choice of method depends on the form of the curcumin sulfate intermediate and the desired purity of the final product. The large size of the tetrabutylammonium cation often results in salts that are less prone to crystallization than their smaller counterparts. wikipedia.org

Purification and Isolation Techniques for Research Purity

Achieving research-grade purity for this compound requires the removal of unreacted curcumin, the disulfated byproduct, excess tetrabutylammonium salts, and other impurities. A multi-step purification protocol is often necessary. nih.gov

Initial Workup: The crude reaction mixture is typically subjected to an aqueous workup to remove water-soluble impurities. However, due to the amphiphilic nature of the product, this can lead to emulsions or loss of product. An alternative involves using an ion-exchange resin to capture charged impurities. orgsyn.org For instance, a cation exchange resin can remove excess inorganic cations, while an anion exchange resin could remove anionic impurities.

Chromatographic Methods: Chromatography is the cornerstone of purifying curcumin derivatives to high purity. uobasrah.edu.iqresearchgate.net

Column Chromatography: This is the most widely used technique. Silica gel is the standard stationary phase. A gradient of non-polar to polar solvents, such as a chloroform-methanol or ethyl acetate-hexane system, is used to elute the components. nih.govresearchgate.net The desired product fraction is identified by thin-layer chromatography (TLC) and collected.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>98%), preparative HPLC is employed. uobasrah.edu.iq Reversed-phase columns (like C18) are common, using mobile phases such as acetonitrile (B52724)/water or methanol (B129727)/water with a pH modifier to ensure the ionic form of the compound.

High-Speed Counter-Current Chromatography (HSCCC): This is an advanced, support-free liquid-liquid partition chromatography technique that can effectively separate curcuminoids with high resolution and yield. nih.gov A two-phase solvent system, for example, composed of n-hexane/chloroform (B151607)/methanol/water, can be used. nih.gov

Crystallization: While tetrabutylammonium salts can be difficult to crystallize, recrystallization from a suitable solvent system can be a highly effective final purification step if conditions can be found. This method excels at removing structurally similar impurities.

The final isolated product's purity is confirmed using analytical HPLC, and its structure is verified by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net

Design and Synthesis of Novel Curcumin Sulfate Derivatives and Analogues

This compound serves as a unique starting material for the synthesis of novel derivatives and analogues. The presence of the sulfate and tetrabutylammonium groups modifies the molecule's solubility and chemical reactivity compared to native curcumin, opening new avenues for derivatization.

Strategies for Derivatization:

Modification of the Second Phenolic Group: The parent compound is a monosulfate, leaving one phenolic hydroxyl group available for reaction. This group can be esterified or etherified to introduce new functionalities. For instance, Steglich esterification could be used to couple various carboxylic acids to this position, creating a library of novel compounds with potentially different biological activities. researchgate.netrsc.org

Reactions at the β-Diketone Moiety: The central β-diketone moiety is a reactive center. It can participate in condensation reactions with hydrazines or hydroxylamine (B1172632) to form pyrazole (B372694) or isoxazole (B147169) derivatives, respectively. The active methylene (B1212753) group between the carbonyls can also be a site for electrophilic substitution. nih.gov The bulky tetrabutylammonium counterion might sterically hinder some reactions at this site, a factor that would need to be considered in reaction design.

Counterion Modification: While the focus is on the tetrabutylammonium salt, analogues could be synthesized by performing the counterion exchange step with other quaternary ammonium salts (e.g., tetraethylammonium (B1195904) or benzalkonium) to fine-tune the lipophilicity and solid-state properties of the final compound.

The design of these novel analogues aims to improve properties like stability and bioavailability, leveraging the modified solubility profile provided by the sulfate and tetrabutylammonium moieties. nih.gov

Green Chemistry Approaches in Synthesis (if applicable to research scale)

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact, particularly at a research scale. While specific literature on green synthesis for this exact compound is scarce, general green methodologies for curcumin modification are relevant. tandfonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and energy consumption for the synthesis of curcumin derivatives. researchgate.net This could be applied to both the sulfation and subsequent derivatization steps, often leading to higher yields and cleaner reactions.

Use of Greener Solvents: Replacing traditional volatile organic solvents (like chloroform or DMF) with more benign alternatives is a core principle of green chemistry. For the purification step, greener solvent systems in chromatography could be explored. Water, ethanol, and acetone (B3395972) are considered greener options where applicable. nih.gov

Catalytic Reagents: Employing catalysts instead of stoichiometric reagents reduces waste. While the sulfation step requires a stoichiometric amount of the sulfating agent, subsequent derivatization reactions could potentially use catalytic amounts of acids or bases.

Use of Curcumin as a Natural Reagent: The synthesis itself starts with curcumin, a renewable resource derived from the turmeric plant. Research into using curcumin as a reducing or stabilizing agent in other reactions, such as the green synthesis of metallic nanoparticles, highlights its role as an environmentally friendly chemical building block. nih.govrsc.org

By integrating these approaches, the synthesis of this compound and its analogues can be aligned with more sustainable chemical practices.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Curcumin (B1669340) Sulfate (B86663) Tetrabutylammonium (B224687) Salt in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of Curcumin Sulfate Tetrabutylammonium Salt is expected to display a combination of signals corresponding to both the curcumin sulfate anion and the tetrabutylammonium cation. The curcuminoid core would exhibit signals in the aromatic region, typically between δ 6.5 and 8.0 ppm, corresponding to the protons on the phenyl rings. The introduction of the sulfate group at one of the phenolic positions would induce a downfield shift for the adjacent aromatic protons due to its electron-withdrawing nature. The methoxy (B1213986) groups (-OCH₃) on the phenyl rings would present as sharp singlets around δ 3.8-3.9 ppm. researchgate.net The vinylic protons of the heptadienone linker would produce doublets in the δ 6.0-7.8 ppm range, with characteristic coupling constants revealing their cis/trans configuration. researchgate.net The enolic proton, if present, would appear as a broad singlet at a significantly downfield chemical shift (δ >16 ppm), though its presence and position can be highly dependent on the solvent and temperature. researchgate.net

Signals for the tetrabutylammonium cation would dominate the upfield region of the spectrum. These would consist of a series of multiplets corresponding to the four chemically distinct methylene (B1212753) groups and the terminal methyl group of the butyl chains.

The ¹³C NMR spectrum provides complementary information. For the curcumin sulfate moiety, carbons of the phenyl rings would resonate in the δ 110-150 ppm range. The carbon bearing the sulfate group would experience a noticeable downfield shift. The characteristic signals for the carbonyl carbons of the keto-enol group are expected around δ 183 ppm, while the methoxy carbons would appear near δ 56 ppm. researchgate.net The tetrabutylammonium cation would show four distinct signals in the aliphatic region (δ 13-60 ppm).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals by establishing connectivity between adjacent protons and directly bonded proton-carbon pairs, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data for curcumin and standard values for the tetrabutylammonium ion.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Curcumin Sulfate Moiety
Aromatic Protons (CH)6.5 - 8.0110 - 150
Vinylic Protons (=CH)6.0 - 7.8120 - 145
Methoxy Protons (-OCH₃)~3.8 - 3.9~56
Methylene Protons (-CH₂-)~3.6~40
Carbonyl Carbon (C=O)-~183
Tetrabutylammonium Moiety
N-CH₂-~3.2~58
-CH₂-CH₂-CH₂-~1.9~24
-CH₂-CH₃~1.6~20
-CH₃~0.9~13

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

The IR spectrum would provide clear evidence of the key structural components. Strong absorption bands corresponding to the stretching vibrations of the sulfate group (S=O) are expected in the 1210-1280 cm⁻¹ (asymmetric) and 1040-1080 cm⁻¹ (symmetric) regions. The phenolic O-H stretch from the remaining hydroxyl group on the curcuminoid backbone would appear as a broad band around 3200-3500 cm⁻¹. Carbonyl (C=O) stretching of the β-diketone system would result in a strong absorption band in the range of 1620-1650 cm⁻¹. researchgate.netresearchgate.net Aromatic C=C stretching vibrations would be observed near 1510 and 1605 cm⁻¹. cabidigitallibrary.org Additionally, C-H stretching vibrations from the aliphatic chains of the tetrabutylammonium cation would be prominent in the 2850-3000 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for observing the C=C stretching vibrations of the polyene chain and the aromatic rings, providing a strong signal for the conjugated backbone of the curcuminoid structure.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound Frequencies are based on known values for curcumin and sulfate-containing organic compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic HydroxylO-H stretch3200 - 3500 (broad)
Aliphatic C-H (TBA)C-H stretch2850 - 3000
Carbonyl (β-diketone)C=O stretch1620 - 1650
Aromatic/Vinylic C=CC=C stretch1510 - 1605
Sulfate (S=O)Asymmetric stretch1210 - 1280
Sulfate (S=O)Symmetric stretch1040 - 1080
C-O (Methoxy/Phenolic)C-O stretch1150 - 1250

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The molecular formula for the salt is C₃₇H₅₅NO₉S, corresponding to a molecular weight of 689.9 g/mol . lgcstandards.com

Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would likely be performed in both positive and negative ion modes. In positive ion mode, the most prominent peak would correspond to the tetrabutylammonium cation ([C₁₆H₃₆N]⁺) at a mass-to-charge ratio (m/z) of 242.4.

In negative ion mode, the spectrum would be dominated by the curcumin sulfate anion ([C₂₁H₁₉O₉S]⁻) at an m/z of 447.1. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this ion with high accuracy.

Tandem mass spectrometry (MS/MS) experiments on the curcumin sulfate anion (m/z 447.1) would reveal characteristic fragmentation pathways. A primary fragmentation would be the loss of the sulfate group (SO₃, 80 Da), yielding a fragment ion corresponding to the curcumin phenoxide anion at m/z 367.1. This fragment would then undergo further fragmentation consistent with that of deprotonated curcumin, including characteristic cleavages of the heptadienone chain, producing major fragment ions around m/z 175 and 149. researchgate.net This fragmentation pattern confirms the identity of the curcuminoid core and the location of the sulfate modification.

High-Resolution Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. While a public crystal structure for this specific salt is not currently available, the technique would provide invaluable information if single crystals could be grown.

A crystallographic study would elucidate the exact conformation of the curcumin sulfate anion, including the planarity of the conjugated system and the torsion angles between the phenyl rings and the heptadienone linker. It would also reveal the precise nature of the ionic interactions between the curcumin sulfate anion and the tetrabutylammonium cation, detailing the packing arrangement of the ions within the crystal lattice. Furthermore, any intermolecular interactions, such as hydrogen bonding involving the remaining phenolic hydroxyl group, would be accurately mapped.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Insights (if relevant)

Curcumin itself is an achiral molecule as it possesses a plane of symmetry. Consequently, this compound is also achiral and would not be expected to exhibit a Circular Dichroism (CD) signal in an isotropic solution. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a key technique for studying chiral molecules. mdpi.com

However, research has shown that curcumin can exhibit an induced CD (ICD) signal when it binds to a chiral macromolecule, such as a protein or a nucleic acid. nih.govnih.gov This phenomenon occurs when the achiral curcumin molecule adopts a fixed, twisted conformation upon binding within the chiral environment of the host molecule. nih.gov For example, an intense positive ICD band has been observed for curcumin when it interacts with DNA, suggesting it binds in a specific, chiral arrangement within the DNA groove. nih.govresearchgate.netcapes.gov.br

Therefore, while this compound is inherently achiral, chiroptical spectroscopy could be a relevant tool for studying its interactions with biologically relevant chiral partners. The appearance of an ICD signal would provide evidence of binding and could offer insights into the conformation of the salt when complexed with a chiral substrate.

Stability and Degradation Kinetics in Controlled Research Environments

Hydrolytic Stability under Varying pH Conditions Relevant to Biological Assays

The hydrolytic stability of curcumin (B1669340) is markedly dependent on pH. In acidic environments (pH < 7), curcumin exhibits relative stability. nih.govacs.orgnih.gov However, its degradation accelerates significantly in neutral to alkaline conditions (pH ≥ 7.2), following first-order kinetics. nih.govepa.gov For instance, at 37°C in a 0.1 M phosphate (B84403) buffer, approximately 90% of curcumin can decompose within 30 minutes at pH 7.2. epa.govspandidos-publications.com The degradation rate constant (k) escalates with increasing pH. nih.govnih.gov This pH-dependent degradation is critical in the context of biological assays, which are often conducted at physiological pH (around 7.4).

Interactive Table 1: pH-Dependent Degradation Rate of Curcumin at 37°C

pHObserved Rate Constant (k_obs) (x 10⁻³ h⁻¹)Half-life (t½) (hours)
5.0Stable-
7.03.2 ± 0.3~216.6
8.07.6 ± 0.4~91.2
9.076.0 ± 0.4~9.1
10.0219 ± 22~3.2
11.0309 ± 2~2.2
12.0693 ± 11~1.0
Data derived from studies on curcumin in a buffer/methanol (B129727) mixture. nih.gov

Photochemical Degradation Pathways and Light Sensitivity in Experimental Settings

Curcumin is known to be sensitive to light, undergoing photodegradation in both solid and solution forms upon exposure to UV and visible light. nih.govnih.govrsc.org The degradation process involves both hydrolytic and oxidative pathways, leading to the formation of various products, including vanillin, ferulic acid, and ferulic aldehyde. spandidos-publications.comresearchgate.net The rate of photodecomposition is influenced by the solvent and the wavelength of the light. spandidos-publications.com For example, under blue light, curcumin can degrade by as much as 42.1% within 10 minutes, a rate significantly faster than under red light. rsc.org

The sulfation at the phenolic hydroxyl group in Curcumin Sulfate (B86663) Tetrabutylammonium (B224687) Salt may alter its photochemical properties. While the core chromophore responsible for light absorption remains intact, the modification could influence the energy dissipation pathways and the formation of reactive intermediates. The tetrabutylammonium ion is not expected to be photoreactive under these conditions. Given the inherent photosensitivity of the curcumin backbone, it is imperative that Curcumin Sulfate Tetrabutylammonium Salt be protected from light during storage and handling in experimental settings to maintain its chemical integrity. nih.govnih.gov

Interactive Table 2: Photodegradation of Curcumin under Different Light Conditions

Light SourceExposure Time (min)Degradation Rate (%)
Red Light1024.3
Red Light6038.8
Blue Light1042.1
Data from a study on curcumin solution. rsc.org

Thermal Stability Profiles for Laboratory Handling and Storage

Thermal degradation of curcumin is a significant consideration for its use in laboratory settings, particularly when heating is involved in experimental protocols or during long-term storage at non-refrigerated temperatures. Studies have shown that curcumin's degradation rate increases with rising temperature. nih.govresearchgate.net For instance, roasting curcumin at 180°C leads to the formation of degradation products like vanillin, ferulic acid, and 4-vinyl guaiacol. nih.gov The degradation kinetics as a function of temperature generally follow the Arrhenius equation, demonstrating a linear relationship between the logarithm of the rate constant and the inverse of the temperature. nih.gov

Interactive Table 3: Temperature Effect on Curcumin Degradation at pH 7.0

Temperature (°C)Degradation Rate
4Slow
25Slow
37Increased
80Rapid
Qualitative data based on a study in 20 mM sodium phosphate buffer. researchgate.net

Oxidative Stability and Antioxidant Scavenging in Model Systems

Curcumin is well-known for its antioxidant properties, which are linked to its ability to scavenge free radicals. researchgate.netrjptonline.orgnih.gov However, curcumin itself is susceptible to autoxidation, especially at physiological pH. nih.gov This oxidative degradation is a free radical-driven process involving the incorporation of oxygen, leading to a variety of products, with a bicyclopentadione being a major final product. nih.gov The antioxidant activity is dependent on the phenolic hydroxyl group. nih.gov

The stability of curcumin can be significantly enhanced by the presence of other redox-active antioxidants like ascorbic acid or gallic acid, which suggests a redox-dependent mechanism plays a crucial role in its degradation. nih.gov

Influence of Solvent Systems and Matrix Components on Chemical Integrity

The choice of solvent and the presence of other components in a solution (matrix) can have a profound impact on the stability of curcumin. Curcumin's degradation is influenced by the dielectric constant of the medium, with an increase in the degradation rate observed with a higher dielectric constant. nih.gov It is poorly soluble in water but dissolves in organic solvents like ethanol, methanol, and acetone (B3395972). researchgate.netfip.org The stability of curcumin can be enhanced in certain solvent systems. For example, its hydrolytic stability under alkaline conditions is improved when incorporated into micelles formed by surfactants. nih.govingentaconnect.comnih.gov

For this compound, the bulky and hydrophobic tetrabutylammonium ion may increase its solubility in less polar organic solvents compared to curcumin. The presence of salts, like the tetrabutylammonium salt itself, can influence degradation kinetics in aqueous solutions. nih.gov Furthermore, interactions with matrix components in biological assays, such as proteins in serum, can enhance curcumin's stability. epa.govnih.govacs.org The specific solvent system and matrix should be carefully considered in any experimental design to ensure the chemical integrity of this compound.

Analytical Methodologies for Quantification and Detection in Research Matrices

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of curcuminoids, valued for its ability to separate, identify, and quantify individual components within a mixture. nih.gov It is routinely employed for purity assessment and quantitative analysis of curcumin (B1669340) derivatives in both raw materials and complex formulations. nih.govsciencescholar.us

Reverse-phase HPLC (RP-HPLC) is the most common modality used. nih.gov Separation is typically achieved on C18 columns, which are preferred due to the chemical nature of curcuminoids. nih.govnih.gov To achieve sharp, well-defined peaks, the mobile phase is often acidified, for instance with 0.1% formic acid or acetic acid. nih.gov However, maintaining a very low pH can be detrimental to the column's longevity over extended use. nih.gov Gradient elution, which involves changing the mobile phase composition during the run, generally provides superior separation compared to isocratic elution (constant mobile phase composition). nih.gov Common mobile phases consist of mixtures of water, acetonitrile (B52724), and/or methanol (B129727). nih.gov

UV-Vis detection is standard, with the detection wavelength for curcumin and its sulfate (B86663) conjugate set at their absorption maximum, typically between 420 nm and 426 nm. nih.govscispace.com The method's performance is validated for linearity, accuracy, and precision to ensure reliable quantification. researchgate.net For example, one method demonstrated good linearity in the range of 2.5–100 μg/mL (R² = 0.9979). researchgate.net The limit of detection for curcumin in plasma has been reported to be as low as 0.075 μg/mL. nih.govpsu.edu

Table 1: Representative HPLC Conditions for Curcuminoid Analysis

Parameter Condition Source
Column Reverse Phase C18 (e.g., 250 x 4.6mm, 3-10 µm) nih.govnih.govscispace.com
Mobile Phase Gradient of Acetonitrile/Methanol and acidified water nih.govnih.gov
Detection UV-Vis at 420-426 nm nih.govscispace.com
Flow Rate 0.8 - 2.0 mL/min nih.govsci-hub.se
Internal Standard β-17-estradiol acetate (B1210297), Emodin nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling (for animal models)

For trace-level analysis and comprehensive metabolite profiling in biological samples from animal models, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. mdpi.comresearchgate.net This technique can detect and quantify parent compounds and their metabolites, such as curcumin glucuronide and curcumin sulfate, at very low concentrations (ng/mL or nM levels) in complex matrices like plasma, urine, and tissue homogenates. sciencescholar.usmdpi.comaacrjournals.org

The methodology typically involves coupling an HPLC or Ultra-Performance Liquid Chromatography (UPLC) system with a tandem mass spectrometer, often a triple quadrupole or ion trap instrument. sciencescholar.usmdpi.com Electrospray ionization (ESI) is a commonly used ionization source. escholarship.org Analysis is frequently performed in negative ion mode, and specific precursor-to-product ion transitions are monitored using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for definitive identification and quantification. nih.govsci-hub.se For instance, a specific transition for curcumin sulfate (m/z 447 to 367) has been used for its identification. sci-hub.se

The sensitivity of LC-MS/MS allows for detailed pharmacokinetic studies, revealing how curcumin is absorbed and metabolized in vivo. aacrjournals.org Studies in rats have identified curcumin glucuronide and curcumin sulfate as the major metabolites in plasma. researchgate.netaacrjournals.org The development of these highly sensitive assays has been crucial for overcoming the challenges posed by the low systemic bioavailability of curcumin. escholarship.org

Table 2: LC-MS/MS Parameters for Curcumin Metabolite Analysis

Parameter Description Source
Instrumentation UPLC or HPLC coupled to a tandem mass spectrometer mdpi.comakjournals.com
Ionization Mode Electrospray Ionization (ESI), often in negative mode escholarship.orgsci-hub.se
Analysis Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) nih.govsci-hub.se
Metabolites Detected Curcumin Glucuronide, Curcumin Sulfate, Dihydrocurcumin, Tetrahydrocurcumin mdpi.comaacrjournals.orgnih.gov
Lower Limit of Quantitation (LLOQ) As low as 1 ng/mL in plasma japsonline.com

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation and analysis of curcuminoids. thieme-connect.com The primary mechanism of CE involves the differential migration of charged analytes within a narrow capillary under the influence of a high-voltage electric field. nih.gov This technique is noted for its speed and high separation efficiency. thieme-connect.com

In a typical setup, a fused-silica capillary is used with a background electrolyte, such as a borate (B1201080) buffer at a basic pH. nih.gov To enhance separation and prevent the degradation of curcuminoids in alkaline buffers, modifiers like cyclodextrins (e.g., (2-hydroxypropyl)-β-cyclodextrin) are often added to the electrolyte. thieme-connect.comnih.gov These modifiers can also significantly increase the fluorescence signal intensities of the analytes. nih.gov

Detection methods for CE include standard UV-Vis absorption and the more sensitive Laser-Induced Fluorescence (LIF) detection. nih.govmdpi.com CE has been successfully applied to the rapid quantification of the three major curcuminoids in less than five minutes. thieme-connect.comnih.gov While powerful, potential drawbacks of CE can include low detection sensitivity with standard detectors and small injection volumes due to the capillary's small inner diameter. nih.gov

Spectrophotometric and Spectrofluorimetric Assays in Solution-Based Experiments

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of total curcuminoids in solution-based experiments. nih.gov The technique relies on measuring the absorbance of light at the wavelength of maximum absorption (λmax) for curcuminoids, which is typically around 420-430 nm. nih.gov However, a limitation of this method is that it cannot distinguish between individual curcuminoids (curcumin, demethoxycurcumin, and bisdemethoxycurcumin), as their spectra overlap. nih.gov Furthermore, non-curcuminoid components in a sample may also absorb at the same wavelength, leading to overestimated results. nih.gov

Spectrofluorimetric assays offer a significant advantage in terms of sensitivity. nih.gov Curcuminoids possess natural fluorescent properties that can be exploited for highly sensitive detection. researchgate.net The addition of cyclodextrins to the solution can substantially enhance the fluorescence intensity of curcuminoids, thereby lowering the limits of detection. nih.gov Spectrofluorimetry is considered a more advanced and sensitive method compared to standard spectrophotometry. nih.gov

Table 3: Spectroscopic Properties for Curcuminoid Detection

Method Parameter Typical Value/Range Source
UV-Vis Spectrophotometry Wavelength of Max Absorption (λmax) 420 - 430 nm nih.gov
Spectrofluorimetry Excitation Wavelength (for HPLC-FLD) ~429 nm nih.gov
Spectrofluorimetry Emission Wavelength (for HPLC-FLD) ~529 nm nih.gov

Electrochemical Sensing and Voltammetric Behavior Investigations

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), provide a sensitive platform for the quantification of curcumin and its derivatives. semnan.ac.irmdpi.com These techniques investigate the electroactive nature of the curcumin molecule, which arises from the phenolic hydroxyl groups that are susceptible to oxidation. mdpi.com

Studies using voltammetry have shown that the electrochemical oxidation of curcumin is typically an irreversible, diffusion-controlled process. nih.govresearchgate.netsemanticscholar.org At a platinum or glassy carbon electrode, curcumin exhibits a well-defined anodic (oxidation) peak. semnan.ac.irnih.gov The potential and current of this peak are related to the concentration of the analyte, forming the basis for quantitative analysis. semanticscholar.org The electrochemical behavior is dependent on factors such as the pH of the supporting electrolyte and the scan rate used in the voltammetric measurement. semnan.ac.irnih.gov These electrochemical sensing methods are noted for their high sensitivity and potential for rapid analysis. nih.govmdpi.com

Sample Preparation Strategies for Complex Biological Research Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of curcuminoids in complex biological matrices such as plasma, tissue, and feces. semanticscholar.org The primary goals are to remove interfering endogenous substances (like proteins and lipids), concentrate the analyte of interest, and transfer it into a solvent compatible with the analytical instrument. semanticscholar.org

Commonly employed techniques include:

Protein Precipitation (PPT): Often the first step for plasma or serum samples, where a solvent like acetonitrile is added to denature and precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent. akjournals.com A mixture of ethyl acetate and methanol (e.g., 95:5 v/v) has been shown to be effective for extracting curcumin and its metabolites from plasma. nih.govpsu.eduakjournals.com The sample is typically vortexed and centrifuged, and the organic layer containing the analyte is collected. nih.gov This process is often repeated multiple times to maximize recovery. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE is a highly efficient and selective method for sample cleanup and concentration. researchgate.netresearchgate.net It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), such as C18 silica. ugm.ac.id The analytes of interest are retained on the sorbent while interferences are washed away. The purified analytes are then eluted with a small volume of an appropriate organic solvent. ugm.ac.id SPE is particularly useful for purifying curcuminoids from various matrices before HPLC or LC-MS analysis. researchgate.netcabidigitallibrary.org

To account for losses during the multi-step preparation process, an internal standard (IS) is typically added to the sample at the beginning of the procedure. nih.govakjournals.com

Table 4: Common Sample Preparation Techniques for Curcuminoids

Technique Matrix Solvents/Materials Purpose Source
Liquid-Liquid Extraction Plasma Ethyl Acetate:Methanol (95:5) Extraction and cleanup nih.govpsu.eduakjournals.com
Solid-Phase Extraction Herbal Extracts, Plasma C18 Cartridge, Methanol, Acetonitrile Purification and concentration researchgate.netugm.ac.id
Enzymatic Hydrolysis Plasma β-glucuronidase / Sulfatase Cleavage of conjugates to measure total curcumin psu.edunih.govbiomedres.us

Mechanistic Investigations of Biological Activities in Pre Clinical Models in Vitro and Animal Studies

Cellular Uptake and Intracellular Localization in Model Cell Lines

Studies on curcumin (B1669340) have demonstrated its ability to be taken up by both normal and tumor cell lines. Quantitative analysis using absorption and fluorescence spectroscopy has shown that the uptake of curcumin is significantly higher in tumor cells compared to normal cells like spleen lymphocytes and NIH3T3 cells. nih.gov This preferential accumulation in tumor cells is a promising characteristic for targeted therapies.

Once inside the cell, curcumin exhibits a differential distribution. Laser confocal microscopy has revealed its presence in both the cell membrane and the nucleus. nih.gov Further subcellular fractionation of curcumin-loaded MCF7 breast cancer cells confirmed its localization in the membrane, cytoplasm, and nuclear compartments, with the highest concentration found in the membrane. nih.gov The hydrophobic nature of curcumin facilitates its localization within the lipid bilayer of the cell membrane, where it can alter membrane properties and influence cellular processes. nih.gov

Molecular Interactions with Specific Biological Targets (e.g., enzymes, receptors, nucleic acids)

Curcumin is recognized for its ability to interact with a multitude of molecular targets, a property described as polypharmacology. curcuminoids.com This broad-spectrum activity is attributed to its flexible chemical structure, which allows for both direct binding and indirect modulation of various biological molecules. curcuminoids.com

Enzymes: Curcumin has been shown to interact with and inhibit the activity of several enzymes. For instance, molecular docking studies have revealed that curcumin can bind to cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. nih.gov The interaction with COX-1 involves the formation of a hydrogen bond between the methoxy (B1213986) group of curcumin and the amino acid Ser530. nih.gov It also inhibits other enzymes like protein kinase C (PKC) and IκB kinase β (IKKβ). nih.govnih.gov

Receptors: The interaction of curcumin with various receptors has been documented. For example, it can modulate the activity of peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.net

Nucleic Acids: Curcumin and its derivatives have been reported to bind directly to DNA and RNA. nih.govnih.gov The primary modes of interaction are through minor groove binding and intercalation. nih.gov This interaction is concentration-dependent and can have both therapeutic and potentially genotoxic effects. nih.gov

Below is a table summarizing the molecular interactions of curcumin with various biological targets.

Modulatory Effects on Key Cellular Signaling Pathways (e.g., NF-κB, STAT3, MAPK) in In Vitro Systems

Curcumin exerts significant modulatory effects on several key cellular signaling pathways implicated in inflammation and cancer.

NF-κB Pathway: Curcumin is a well-established inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.govnih.gov It can suppress NF-κB activation by inhibiting the phosphorylation and degradation of its inhibitor, IκBα, and by preventing the nuclear translocation of NF-κB. nih.gov This inhibition has been observed in various cell types, including human tenocytes and macrophages. nih.govnih.gov Some studies suggest that curcumin's inhibitory effect on NF-κB is mediated through the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov

STAT3 Pathway: Curcumin has been shown to downregulate the signal transducer and activator of transcription 3 (STAT3) pathway. nih.gov In head and neck cancer cell lines, curcumin inhibits the interleukin-6 (IL-6)-mediated phosphorylation of STAT3, leading to the inhibition of cancer cell proliferation. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of curcumin. researchgate.netnih.gov It has been shown to interfere with the MAPK signaling cascade, which is involved in cell proliferation and other cellular processes. nih.gov Curcumin inhibits the MAPK pathway by interacting with its main components, including JNK, p38, and ERK. researchgate.net

Antioxidant Mechanisms and Reactive Oxygen Species Modulation in Cellular Assays

Curcumin is a potent antioxidant that can modulate the levels of reactive oxygen species (ROS) within cells. nih.govnih.gov Its antioxidant activity is a key mechanism underlying many of its therapeutic effects.

Curcumin effectively scavenges ROS and can abolish ROS generation induced by agents like phorbol-12 myristate-13 acetate (B1210297) (PMA) and thapsigargin. nih.govcapes.gov.br The dose-dependent inhibition of ROS suggests that curcumin interferes with protein kinase C (PKC) and calcium regulation, as a rise in cytosolic calcium can trigger increased ROS production. nih.govcapes.gov.br

Anti-inflammatory Pathways and Cytokine Regulation in In Vitro Models

The anti-inflammatory properties of curcumin are well-documented and are closely linked to its ability to modulate key inflammatory pathways and regulate the production of cytokines. nih.govnih.gov

Curcumin's primary anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.govnih.gov By suppressing NF-κB, curcumin down-regulates the expression of numerous pro-inflammatory genes.

This includes the reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov In human tenocytes, curcumin has been shown to inhibit IL-1β-induced inflammation. nih.govresearchgate.net It also down-regulates enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). nih.gov

Investigations in Specific In Vitro Disease Models (e.g., cancer cell lines, inflammatory models)

The therapeutic potential of curcumin has been investigated in a wide range of in vitro disease models, particularly in cancer and inflammatory conditions.

Cancer Cell Lines: Curcumin has demonstrated anti-cancer effects in various cancer cell lines, including breast, prostate, colorectal, pancreatic, and head and neck cancers. nih.govnih.gov It inhibits the proliferation of cancer cells and induces apoptosis (programmed cell death). nih.govmdpi.com For instance, in MCF-7 breast cancer cells, curcumin treatment leads to a dose- and time-dependent decrease in cell viability and induction of apoptosis. nih.gov

Inflammatory Models: In vitro models of inflammation have been instrumental in elucidating the anti-inflammatory mechanisms of curcumin. In a model of intestinal inflammation using intestinal epithelial cells, curcumin has shown promise in mitigating the inflammatory response. researchgate.net Similarly, in human tenocytes stimulated with the pro-inflammatory cytokine IL-1β, curcumin effectively inhibited the inflammatory cascade. nih.govresearchgate.net

The table below summarizes the effects of curcumin in various in vitro disease models.

Activity Assessments in Non-Human In Vivo Models for Proof-of-Concept Studies

The promising results from in vitro studies have been further validated in various non-human in vivo models, providing proof-of-concept for the therapeutic potential of curcumin.

Animal models have been crucial in demonstrating the anti-inflammatory, antioxidant, and anti-cancer properties of curcumin in a whole-organism context. nih.gov For instance, in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, curcumin has been shown to have therapeutic effects by reducing inflammation in the intestines. mdpi.com

In the context of cancer, curcumin and its derivatives have been shown to inhibit the progression of chemically induced colon and skin cancers in animal models. researchgate.net Furthermore, nanoformulations of curcumin have demonstrated the ability to reduce tumor volume in animal models of breast cancer. mdpi.com

Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Species

In rats, after oral administration, curcumin (B1669340) is primarily absorbed through the intestinal cells. nih.gov Studies in rats have shown that the metabolic processes of curcumin fit a two-compartment model following oral, intravenous, and intraperitoneal administration. researchgate.net A significant portion of absorbed curcumin is subject to first-pass metabolism in the intestine and liver, where it is rapidly conjugated to form curcumin glucuronide and curcumin sulfate (B86663). nih.govnih.gov In fact, after oral dosing in rats, curcumin itself may be undetectable or present at very low levels in plasma, while its metabolites, including curcumin sulfate, are more readily detected. nih.govnih.gov

The distribution of curcumin and its metabolites has been evaluated in various animal tissues. Following intravenous administration in rats, curcumin has been detected in the liver, kidney, and brain. mdpi.com However, systemic distribution beyond the gastrointestinal tract is generally low after oral dosing. frontiersin.org The tetrabutylammonium (B224687) moiety in Curcumin Sulfate Tetrabutylammonium Salt is a large, bulky cation which might influence the absorption and distribution profile compared to curcumin alone, but specific studies are needed to confirm this.

Excretion of curcumin and its metabolites primarily occurs through feces, with a smaller portion eliminated in the urine. The rapid metabolism and subsequent elimination contribute significantly to its low systemic bioavailability.

Identification and Quantification of Metabolites, including Desulfation Products, in Animal Biofluids

The principal metabolites of curcumin identified in animal biofluids are curcumin glucuronide and curcumin sulfate. nih.gov High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common analytical techniques used for their quantification in plasma and tissues. nih.govcapes.gov.br

In rats, curcumin-O-glucuronide is a major detected metabolite in plasma after oral administration of curcumin. nih.gov Similarly, curcumin sulfate is a key conjugate found in circulation. nih.gov The ratio of glucuronide to sulfate conjugates can vary, but both are consistently identified as the primary metabolic products. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed to understand how curcumin (B1669340) and its derivatives interact with biological targets at a molecular level.

Research on curcumin analogs has utilized molecular docking to explore their binding affinities with a variety of protein targets implicated in different diseases. For instance, docking studies have identified potential interactions between curcumin derivatives and enzymes like cyclooxygenase (COX), protein kinases, and receptors such as the Epidermal Growth Factor Receptor (EGFR). orscience.runih.govmdpi.com These studies often reveal that the β-diketone moiety and the phenolic hydroxyl and methoxy (B1213986) groups of curcumin are crucial for forming hydrogen bonds and hydrophobic interactions within the active sites of these proteins. nih.gov In silico screening of curcumin compounds against targets like EGFR and NF-κB has shown that derivatives can have improved binding energies compared to the parent curcumin molecule. nih.gov

For Curcumin Sulfate (B86663) Tetrabutylammonium (B224687) Salt, molecular docking could elucidate how the bulky and charged sulfate and tetrabutylammonium groups influence its binding to target proteins. These modifications could potentially introduce new electrostatic or steric interactions, or conversely, hinder the molecule's ability to fit into a specific binding pocket. Inverse molecular docking, a technique used to screen a ligand against numerous protein structures, has been successfully applied to curcumin to identify its potential protein targets, a strategy that would be equally viable for its sulfate salt derivative. mdpi.com

Table 1: Examples of Protein Targets for Curcumin Analogs Investigated via Molecular Docking This table is illustrative and based on findings for various curcumin derivatives, not specifically Curcumin Sulfate Tetrabutylammonium Salt.

Target ProteinDisease RelevanceTypical Binding Energy Range (kcal/mol)Key Interacting Residues (Examples)
ALK5Cancer Metastasis-10.0 and lowerH-bonding interactions
EGFRCancer-7.3 to -12.1Not specified
NF-κBInflammation, Cancer-6.2 to -13.0Not specified
COX-2InflammationFavorable, similar to NaproxenNot specified
Phospholipase A2InflammationBetter than curcuminGLY 30

Data sourced from studies on various curcumin analogs. nih.govmdpi.comnih.govresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. nih.gov DFT studies on curcumin have been crucial in understanding its tautomerism, where it can exist in either a keto or an enol form. nuft.edu.uanih.gov The enol form is generally found to be more stable, a property influenced by the solvent environment. nuft.edu.uanih.gov

These calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net For curcumin and its metal complexes, DFT has been used to analyze their geometric parameters, charge distribution, and the nature of intramolecular hydrogen bonds that contribute to their stability. nih.govucj.org.ua The application of DFT to terpene-conjugated curcuminoids has even helped in establishing their absolute configurations. nih.gov

For this compound, DFT calculations would be instrumental in determining how sulfation affects the electronic distribution across the molecule. It would help predict changes in reactivity, antioxidant potential, and the stability of the keto-enol tautomers. Such studies could clarify the impact of the sulfate group on the molecule's ability to donate a hydrogen atom or an electron, which is central to its antioxidant mechanism.

Table 2: Illustrative Electronic Properties of Curcumin Calculated via DFT These values are examples derived from studies on curcumin and may vary based on the specific computational method and basis set used.

PropertyDescriptionTypical Calculated ValueSignificance
HOMO EnergyEnergy of the highest occupied molecular orbital~ -5.8 eVRelated to the ability to donate electrons (antioxidant activity)
LUMO EnergyEnergy of the lowest unoccupied molecular orbital~ -2.5 eVRelated to the ability to accept electrons
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO~ 3.3 eVIndicator of chemical reactivity and stability
Dipole MomentMeasure of the net molecular polarityVaries with conformationInfluences solubility and intermolecular interactions

Data conceptualized from principles discussed in quantum chemical studies of curcumin. researchgate.netucj.org.ua

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This technique is used to study the conformational flexibility of curcumin, its interaction with solvents, and the stability of its binding to proteins. mdpi.com

MD simulations have been used to study curcumin encapsulated in micelles, revealing how it is positioned and how its dynamics are influenced by temperature and surfactant concentration. sciencetechindonesia.com Other studies have used MD to investigate the stability of curcumin analogs when bound to protein targets, analyzing parameters like root mean square deviation (RMSD) to see how much the complex deviates from its initial docked pose. mdpi.com These simulations can also detail the hydrogen bond networks that form and break over time, providing a dynamic picture of the ligand-receptor interaction. mdpi.com MD simulations have also been employed to understand the process of extracting curcumin with subcritical water by modeling the intermolecular dynamics between the solute and solvent at different temperatures. nih.govresearchgate.net

For this compound, MD simulations would be highly valuable. They could model its behavior in an aqueous environment, providing insights into its solubility and aggregation properties. Furthermore, when combined with molecular docking, MD simulations could assess the stability of the docked complex with a target protein, revealing whether the initial binding pose is maintained over time and how the flexible sulfate and tetrabutylammonium groups interact with the solvent and the protein surface.

Structure-Activity Relationship (SAR) Investigations through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR approaches use quantitative structure-activity relationship (QSAR) models and pharmacophore mapping to design and predict the activity of new analogs. orscience.ru

For curcumin, extensive SAR studies have been performed, highlighting the importance of its key structural features. nih.govminia.edu.eg The β-diketone moiety is critical for its metal-chelating and anti-inflammatory properties, while the phenolic -OH groups are essential for its antioxidant activity. nih.govnuft.edu.ua The methoxy groups also play a role in modulating activity. nih.gov Computational studies have shown that modifications to the aromatic rings and the linker chain can significantly alter the biological effects. minia.edu.eg For example, simplifying the curcumin scaffold into monoketone analogs has been a widely explored strategy to improve stability and bioavailability. bio-conferences.org

A computational SAR study of this compound would focus on quantifying the impact of the sulfate and tetrabutylammonium groups. QSAR models could be developed to correlate physicochemical descriptors (such as charge, size, and lipophilicity) of the modified curcumin with its predicted activity. This would help in understanding whether the sulfation, which increases water solubility, enhances or diminishes its interaction with specific biological targets.

Prediction of Metabolic Pathways and Stability Profiles

A significant challenge for the therapeutic use of curcumin is its poor stability and rapid metabolism in the body. bio-conferences.orgmdpi.com Computational, or in silico, methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.

For curcumin and its analogs, computational tools like SwissADME and ADMETsar are used to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450 (CYP). bio-conferences.orgnih.gov These predictions suggest that curcumin and its derivatives may be substrates for enzymes such as CYP3A4 and CYP2C9, which are involved in the first-pass metabolism in the liver. mdpi.com Furthermore, computational models can help predict the stability of curcumin under various conditions. For instance, curcumin is known to be unstable and degrade, particularly in neutral or basic solutions. nuft.edu.ua Encapsulation strategies, which can be modeled computationally, have been shown to improve its stability. nih.govnih.govmdpi.com

For this compound, predicting its metabolic fate is crucial. The sulfate group is a common site for metabolic conjugation (sulfation is a major phase II metabolic pathway), so it would be important to computationally predict whether this pre-sulfated form is more stable or if it is rapidly cleaved or further metabolized. In silico tools could predict how the large tetrabutylammonium salt affects its absorption and distribution profiles compared to native curcumin.

Advanced Research Applications and Development Strategies Non Clinical Focus

Design of Research-Grade Formulations for Enhanced Experimental Delivery

The inherent limitations of curcumin (B1669340), such as poor aqueous solubility and rapid metabolism, have spurred the development of various formulation strategies to improve its bioavailability and stability for research purposes. researchgate.net These strategies, including nanoemulsions and co-crystals, are designed to enhance the delivery of curcuminoids in in vitro and animal studies. nih.govmdpi.com

While extensive research has focused on formulating curcumin itself, specific studies detailing the incorporation of Curcumin Sulfate (B86663) Tetrabutylammonium (B224687) Salt into advanced research-grade formulations like nanoemulsions or co-crystals are not extensively documented in publicly available literature. The principle behind such formulations is to improve the compound's dispersibility and stability in experimental systems. For instance, nanoemulsions of curcumin have been shown to increase its applicability in aqueous environments, a significant hurdle for the parent compound. nih.govnih.gov Co-crystallization is another technique explored for curcumin to enhance its physicochemical properties. mdpi.com

Theoretically, the salt form of Curcumin Sulfate Tetrabutylammonium might offer different solubility characteristics that could be advantageous or challenging for developing such formulations. chembk.com However, dedicated research on creating and evaluating nanoemulsions or co-crystals specifically with Curcumin Sulfate Tetrabutylammonium Salt for enhanced experimental delivery remains a prospective area for investigation.

Table 1: Comparison of Curcumin Formulation Strategies (General)

Formulation TypeObjective in ResearchExample with Curcumin
Nanoemulsions Enhance solubility and stability in aqueous media for in vitro assays. nih.govcapes.gov.brCurcumin-loaded nanoemulsions have been developed to improve antioxidant activity and performance in in vitro digestion models. nih.gov
Co-crystals Modify physicochemical properties like solubility and dissolution rate. mdpi.comCo-crystals of curcumin with other molecules, such as praziquantel, have been successfully synthesized. mdpi.com

Application as a Chemical Probe for Biological Pathway Elucidation

Curcumin is known to interact with a multitude of molecular targets and signaling pathways, making it a subject of interest as a chemical probe to investigate cellular mechanisms. nih.gov It has been shown to modulate pathways such as NF-κB and various protein kinases. nih.govmdpi.com

This compound, as a metabolite and derivative, could theoretically serve as a more specific chemical probe. Its altered structure might lead to different binding affinities or cellular uptake mechanisms compared to curcumin. However, there is a lack of specific studies in the scientific literature that utilize this compound as a dedicated chemical probe for elucidating biological pathways. Research has indicated that curcumin sulfate, the anionic component of the salt, generally exhibits less biological activity than curcumin in certain assays, such as the inhibition of PGE2 activity. mdpi.com This suggests that its utility as a probe might be different from that of the parent compound, potentially serving as a control or a comparator to understand the structural requirements for pathway modulation.

Use as a Reference Standard in Analytical and Biological Assays

One of the primary and well-documented applications of this compound is its use as a reference standard in analytical and biological assays. lgcstandards.comlgcstandards.com Chemical suppliers provide this compound in a purified form, often with a specified purity of over 95% as determined by HPLC, making it suitable for quantitative and qualitative analyses. lgcstandards.comlgcstandards.com

In analytical chemistry, it serves as a standard for the identification and quantification of curcumin metabolites in biological samples, such as plasma or tissues, from preclinical studies. clearsynth.com Its distinct molecular weight and chemical structure allow for its separation and detection using techniques like liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com

Table 2: Properties of this compound as a Reference Standard

PropertyValue/SpecificationSource
Molecular Formula C37H55NO9S lgcstandards.comlgcstandards.com
Molecular Weight 689.9 g/mol lgcstandards.comlgcstandards.com
Purity >95% (HPLC) lgcstandards.comlgcstandards.com
Product Format Neat lgcstandards.comlgcstandards.com
Storage Temperature -20°C lgcstandards.comlgcstandards.com
Application Analytical and biological reference standard lgcstandards.comclearsynth.combebpa.org

Comparative Research with Other Curcumin Derivatives and Conjugates on Research Efficacy

Comparative studies are essential to understand the relative efficacy and potency of different curcumin derivatives. Research has compared curcumin to its metabolites and synthetic analogs to identify compounds with improved properties. mdpi.commdpi.com

In the context of research efficacy, curcumin sulfate has been shown to be less potent than curcumin in some biological assays. mdpi.com For example, one study noted that curcumin sulfate exhibited lesser inhibition of PGE2 activity compared to the parent curcumin. mdpi.com This suggests that the sulfation of curcumin may reduce its activity for certain molecular targets.

The tetrabutylammonium salt form is primarily a means to isolate and handle the curcumin sulfate metabolite. chembk.com Therefore, its "efficacy" in a comparative research context would be reflective of the curcumin sulfate anion. While direct comparative studies focusing on the research efficacy of this compound against a wide range of other curcumin derivatives are not abundant, the existing data on curcumin sulfate suggests it may serve as a valuable comparator to elucidate the importance of the phenolic hydroxyl groups of curcumin for its biological activity. mdpi.com

Table 3: Known Biological Activity Comparison

CompoundComparative Efficacy NoteSource
Curcumin Generally considered more potent in various biological assays. mdpi.com mdpi.com
Curcumin Sulfate Lesser inhibition of PGE2 activity compared to curcumin. mdpi.com mdpi.com
Tetrahydrocurcumin Exhibits higher antioxidant activity in some assays but is less effective in others, such as inhibiting tumor cell growth, when compared to curcumin. mdpi.com mdpi.com

Integration in Biosensor Development for Research Detection and Monitoring

Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of a chemical substance. Curcumin itself has been investigated for its potential use in the development of biosensors, for example, for the detection of sodium tetraborate. researchgate.net

There is no specific research available on the integration of this compound into biosensor development. The development of a biosensor would require the specific recognition of the this compound molecule. Given that it is a metabolite, a biosensor for its detection could be valuable for monitoring curcumin metabolism in real-time in research settings. However, the design and fabrication of such a biosensor have not been reported. The focus in the literature has been more on using curcumin as a component of the biosensor for detecting other analytes, rather than developing a biosensor to detect curcumin derivatives. researchgate.net The monitoring of curcumin in samples is more commonly achieved through established analytical methods like HPLC and LC-MS, for which this compound serves as a reference standard. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Curcumin Sulfate Tetrabutylammonium Salt with high purity?

  • Methodology : The synthesis typically involves sulfation of curcumin derivatives followed by cation exchange. For example, sulfation using reagents like trimethylamine-sulfur trioxide complex (Me₃N·SO₃) can yield the sulfate ester, which is then converted to the tetrabutylammonium salt via ion exchange with tetrabutylammonium acetate or hydroxide. This method avoids chromatography and achieves high yields (~77%) on multi-gram scales . Alternative routes include using tetrabutylammonium azide treated with potassium hydrogen sulfate in aqueous sulfuric acid .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR to confirm hydrogen bonding and ligand coordination (e.g., sulfate-receptor complexes) .
  • Infrared (IR) Spectroscopy : Identify characteristic sulfate ester peaks (e.g., S–O stretching vibrations) and hydrogen bonding interactions .
  • UV-Vis Spectroscopy : Monitor stability in organic solvents (e.g., acetonitrile, dichloromethane) .

Q. What factors influence the solubility of this compound in organic solvents?

  • Methodology : The tetrabutylammonium cation enhances lipophilicity, enabling solubility in polar aprotic solvents (e.g., dichloromethane, acetone). Solubility can be modulated by adjusting counterion hydrophobicity (e.g., acetate vs. hydroxide) . For stability, avoid aqueous solutions with competing anions (e.g., chloride, nitrate), which precipitate the compound .

Advanced Research Questions

Q. How can researchers optimize sulfate extraction efficiency using tetrabutylammonium salts in competitive anion environments?

  • Methodology : Select anion exchangers based on target anions:

  • Sulfate Extraction : Use tetrabutylammonium hydroxide or acetate, which achieve >90% efficiency via 2:1 receptor-sulfate hydrogen bonding. Avoid nitrate or chloride salts due to poor extraction performance .
  • Phosphate Extraction : Thiourea-based receptors paired with tetrabutylammonium acetate yield ~92% efficiency, but hydroxide counterions deprotonate acidic –NH groups, reducing efficacy .

Q. What electrochemical properties of this compound make it suitable for catalytic applications?

  • Methodology : Study cyclic voltammetry (CV) in organic solvents (e.g., acetonitrile) to assess redox behavior. For example, ruthenium-substituted tetrabutylammonium silicotungstates exhibit reversible electron transfer, enabling catalytic activity in oxidation reactions . Stability in organic phases allows integration into phase-transfer catalysis systems .

Q. How do competing anions affect the stability of this compound in aqueous media?

  • Methodology : Conduct liquid-liquid extraction (LLE) experiments with varying anion concentrations (e.g., OH⁻, F⁻, CH₃COO⁻). The Hofmeister series predicts that highly hydrated anions (e.g., NO₃⁻, Cl⁻) disrupt sulfate-receptor binding, reducing stability. Use tetrabutylammonium hydroxide to maintain alkaline conditions, which suppress competing anions .

Q. What strategies mitigate decomposition of this compound during long-term storage?

  • Methodology : Store in anhydrous organic solvents (e.g., dichloromethane) at 4°C to prevent hydrolysis. Avoid exposure to moisture or strong acids, which cleave the sulfate ester bond. Stability studies using accelerated aging (e.g., 40°C/75% RH) can validate shelf life .

Data Contradictions and Resolution

  • Counterion Selection : reports that tetrabutylammonium hydroxide enhances sulfate extraction but inhibits phosphate extraction due to deprotonation. Researchers must validate counterion compatibility with target anions.
  • Synthesis Yield : While reports 77% yield using cation exchange, suggests alternative routes (e.g., thiocyanate treatment) may require optimization for scalability .

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